{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxybutan-2-yl)amine
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Overview
Description
{Bicyclo[221]hept-5-en-2-ylmethyl}(1-methoxybutan-2-yl)amine is a complex organic compound featuring a bicyclic structure The bicyclo[221]heptane framework is a common motif in organic chemistry, known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxybutan-2-yl)amine typically involves multiple steps. One common approach starts with the preparation of bicyclo[2.2.1]hept-5-en-2-ylmethanol, which can be synthesized from norbornene through hydroboration-oxidation reactions . The alcohol group is then converted to a suitable leaving group, such as a tosylate, which is subsequently displaced by an amine nucleophile to form the desired amine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxybutan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Typical reagents include alkyl halides and tosylates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction typically produces amine derivatives.
Scientific Research Applications
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxybutan-2-yl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxybutan-2-yl)amine involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A precursor in the synthesis of the target compound.
Bicyclo[2.2.1]hept-5-en-2-ylmethylamine: A structurally similar compound with different functional groups.
Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: Another compound featuring the bicyclo[2.2.1]heptane framework.
Uniqueness
The uniqueness of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxybutan-2-yl)amine lies in its combination of the bicyclic structure with the amine and methoxybutyl groups, which confer specific chemical reactivity and potential biological activity not found in its analogs.
Properties
Molecular Formula |
C13H23NO |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methoxybutan-2-amine |
InChI |
InChI=1S/C13H23NO/c1-3-13(9-15-2)14-8-12-7-10-4-5-11(12)6-10/h4-5,10-14H,3,6-9H2,1-2H3 |
InChI Key |
SGWGTBNMXCOQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1CC2CC1C=C2 |
Origin of Product |
United States |
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